1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,7-diacetic Acid is a macrocyclic ligand and is an impurity of Gadoteridol (G125900), which is used as an MRI contrast chelating agent .
Synthesis Analysis
The new macrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H 2 Me 2 DO2A, H 2 L) has been synthesized and characterized . The basicity constants of the macrocycle and the stability constants of its complex formation with copper (II) ions have been determined in aqueous solution by potentiometry .Molecular Structure Analysis
The empirical formula of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is C8H20N4 . Its molecular weight is 172.27 . The SMILES string representation of the molecule is C1CNCCNCCNCCN1 .Chemical Reactions Analysis
The new macrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H 2 Me 2 DO2A, H 2 L) has been synthesized and characterized . The basicity constants of the macrocycle and the stability constants of its complex formation with copper (II) ions have been determined in aqueous solution by potentiometry .Physical And Chemical Properties Analysis
The empirical formula of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is C8H20N4 . Its molecular weight is 172.27 . The SMILES string representation of the molecule is C1CNCCNCCNCCN1 .Scientific Research Applications
Biomedical Imaging
DOTA has made a significant impact on the field of diagnostic imaging . It’s not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities .
Magnetic Resonance Imaging (MRI)
DOTA is used in MRI, where it complexes with gadolinium . This allows for enhanced contrast in MRI scans, improving the visibility of internal structures and potential abnormalities .
Positron Emission Tomography (PET)
In PET scans, DOTA is used to complex radiometals like ^64Cu and ^68Ga . This allows for the creation of detailed, three-dimensional images of functional processes within the body .
Single Photon Emission Computed Tomography (SPECT)
DOTA is also used in SPECT imaging, where it complexes with radiometals like ^111In and ^90Y . This provides another method for imaging internal body structures .
Fluorescence Imaging
DOTA has been used with the lanthanide series of metals, europium and terbium, for fluorescence imaging . This technique is often used in research to visualize and measure biological functions at the cellular and subcellular levels .
Near Infra-red Imaging
DOTA has been used with neodymium for near infra-red imaging . This type of imaging is used in a variety of applications, including cancer detection and cardiovascular medicine .
Targeted Imaging Agents
The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields . This allows for more precise targeting and imaging of specific areas within the body .
Radiolabeling of Bioconjugates
DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating ^64Cu radioisotope . This application is particularly useful in the field of nanomedicine .
Mechanism of Action
Target of Action
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, also known as DOTA, is a macrocyclic complexing agent . It is primarily used to chelate a variety of metal ions . The primary targets of DOTA are metal ions such as copper (64 Cu), gadolinium, europium, terbium, and neodymium . These metal ions play crucial roles in various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging .
Mode of Action
DOTA forms complexes with these metal ions, which can then be used for various applications . For instance, DOTA can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . The complexation of DOTA with metal ions is a key step in its mode of action .
Biochemical Pathways
The biochemical pathways affected by DOTA are primarily related to imaging and therapy. The DOTA-metal ion complexes interact with specific targets in the body, allowing for precise imaging or targeted therapy . The exact pathways affected can vary depending on the specific application and the type of metal ion used.
Result of Action
The result of DOTA’s action is primarily seen in its applications in diagnostic imaging and therapy. For instance, DOTA can form complexes with gadolinium for application as MRI contrast agents . Similarly, DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals . The specific molecular and cellular effects can vary depending on the application and the type of metal ion used.
Action Environment
The action of DOTA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of complexation of DOTA with metal ions . Additionally, the presence of other substances in the environment can potentially interfere with the action of DOTA.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This crossover of modalities has been possible due to the versatility of DOTA firstly, to complex a variety of metal ions and secondly, the ease with which it can be modified for different disease states .
properties
IUPAC Name |
2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSJFVXUOKRIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
CAS RN |
112193-75-6 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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